Ebvaciclib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

In-vitro and In-vivo Studies

Anti-proliferative effects

Studies have demonstrated that ebvaciclib exhibits anti-proliferative effects in various cancer cell lines, including breast cancer, non-small cell lung cancer, and colorectal cancer. [, ] These studies employed in-vitro and in-vivo models to assess the efficacy of ebvaciclib in halting cancer cell growth.

Combination therapies

Research has explored the potential of combining ebvaciclib with other anti-cancer agents to improve treatment outcomes. Studies have shown that ebvaciclib can synergize with other drugs, such as fulvestrant in hormone receptor-positive breast cancer, leading to enhanced tumor cell death. []

Mechanisms of action

Scientists are actively investigating the mechanisms by which ebvaciclib exerts its anti-tumor effects. Studies suggest that ebvaciclib may act through various pathways, including cell cycle arrest, inhibition of CDK-dependent phosphorylation events, and induction of apoptosis (programmed cell death). [, ]

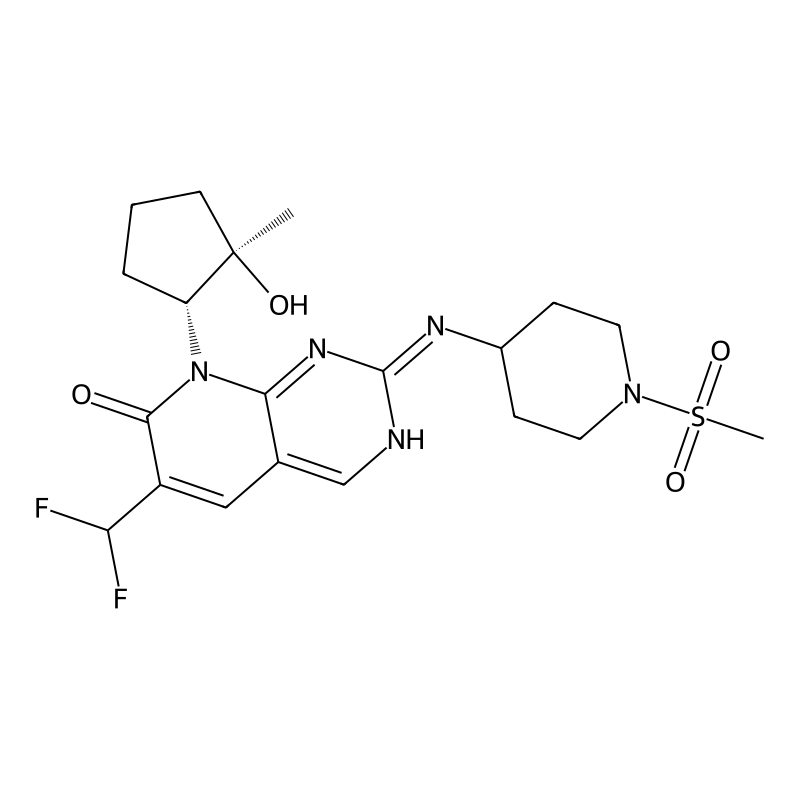

Ebvaciclib, also known by its development code PF-06873600, is a small molecule inhibitor specifically targeting cyclin-dependent kinases 2, 4, and 6. These kinases are critical regulators of the cell cycle, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells. Ebvaciclib has demonstrated promising potential in treating hormone receptor-positive breast cancer, particularly when used in combination with hormone therapies such as letrozole or fulvestrant . The compound is characterized by its structure as a pyridopyrimidine derivative, which allows it to effectively bind to the ATP-binding sites of the cyclin-dependent kinases, thereby inhibiting their activity .

The primary biological activity of Ebvaciclib is its ability to inhibit the activity of cyclin-dependent kinases 2, 4, and 6. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and increased apoptosis in cancer cells. Preclinical studies have shown that Ebvaciclib effectively limits the proliferation of ovarian cancer cells (OVCAR-3) and has demonstrated efficacy in various in vivo tumor models . The compound's selective action on these kinases makes it a valuable candidate for targeted cancer therapy.

Ebvaciclib is primarily being developed for the treatment of hormone receptor-positive breast cancer. Its ability to inhibit cyclin-dependent kinases makes it suitable for use in combination therapies alongside established endocrine treatments like letrozole or fulvestrant. Clinical trials have been initiated to evaluate its safety, pharmacokinetics, and anti-tumor efficacy both as a monotherapy and in combination with other therapeutic agents .

Studies involving Ebvaciclib have focused on its interactions with other therapeutic agents. Its co-administration with hormone therapies has been a significant area of investigation. The pharmacodynamic interactions between Ebvaciclib and these agents may enhance therapeutic outcomes by synergistically targeting different pathways involved in tumor growth and survival . Additionally, molecular dynamics simulations have provided insights into its selectivity against other kinases, particularly CDK9, underscoring its potential advantages over existing therapies .

Ebvaciclib belongs to a class of compounds known as cyclin-dependent kinase inhibitors. Other notable compounds in this category include:

- Palbociclib: Approved for breast cancer treatment; it selectively inhibits CDK4/6 and has a different structural profile compared to Ebvaciclib.

- Ribociclib: Another CDK4/6 inhibitor used in similar indications; it operates through competitive inhibition at the ATP-binding site.

- Abemaciclib: A more selective CDK4/6 inhibitor that also affects CDK1; it has shown efficacy in various cancers.

Comparison TableCompound Target Kinases Approval Status Unique Features Ebvaciclib CDK2/4/6 Clinical Trials Designed for co-dosing with hormone therapy Palbociclib CDK4/6 Approved First-in-class; competitive ATP inhibitor Ribociclib CDK4/6 Approved Effective in HR-positive breast cancer Abemaciclib CDK4/6, CDK1 Approved Dual inhibition; effective in multiple cancers

| Compound | Target Kinases | Approval Status | Unique Features |

|---|---|---|---|

| Ebvaciclib | CDK2/4/6 | Clinical Trials | Designed for co-dosing with hormone therapy |

| Palbociclib | CDK4/6 | Approved | First-in-class; competitive ATP inhibitor |

| Ribociclib | CDK4/6 | Approved | Effective in HR-positive breast cancer |

| Abemaciclib | CDK4/6, CDK1 | Approved | Dual inhibition; effective in multiple cancers |

Ebvaciclib's unique mechanism of action targeting multiple cyclin-dependent kinases sets it apart from these compounds, potentially offering enhanced therapeutic effects when combined with existing treatments .

The retrosynthetic analysis of ebvaciclib involves strategic disconnections that reveal three major synthetic challenges: construction of the pyrido[2,3-d]pyrimidin-7-one core, installation of the difluoromethyl group, and incorporation of the stereochemically defined cyclopentylamine derivative [36]. The published synthetic route demonstrates a convergent approach utilizing a Heck coupling and cyclization sequence as the key transformation [4] [7].

The retrosynthetic strategy identifies the pyrido[2,3-d]pyrimidin-7-one scaffold as the central core structure, which can be accessed through cyclization of appropriately substituted pyrimidine precursors [9] [11]. The difluoromethyl group installation represents a late-stage functionalization challenge, requiring careful selection of difluoromethylating reagents compatible with the heterocyclic framework [36]. The chiral cyclopentylamine unit necessitates stereocontrolled synthesis or resolution of racemic intermediates to achieve the desired (1R,2R)-2-hydroxy-2-methylcyclopentyl configuration [36].

Route selection considerations encompass atom economy, step efficiency, and scalability factors essential for pharmaceutical development [25]. The chosen synthetic pathway prioritizes convergent assembly to minimize linear sequence length while maintaining high overall yield [36]. Alternative approaches involving preformed pyridone ring construction were evaluated but demonstrated inferior efficiency compared to the selected pyrimidine-based cyclization strategy [11].

Key Synthetic Intermediates and Their Characterization

Cyclopentylamine Derivative Synthesis

The characterization of this intermediate involves comprehensive spectroscopic analysis including nuclear magnetic resonance spectroscopy and mass spectrometry [36]. The stereochemical assignment relies on comparison with authentic samples and correlation with known absolute configurations [36]. Enantiomeric purity determination utilizes chiral high-performance liquid chromatography methods validated for pharmaceutical applications [36].

The synthetic sequence demonstrates high efficiency with an overall yield exceeding 60% from the commercial starting material [36]. Process optimization studies reveal that temperature control during the resolution step significantly impacts both yield and enantiomeric excess [36]. The methodology provides sufficient material for multi-kilogram scale synthesis required for clinical development [36].

Pyrido[2,3-d]pyrimidin-7-one Core Construction

The pyrido[2,3-d]pyrimidin-7-one core construction employs a convergent strategy involving bromopyrimidine intermediates and subsequent cyclization [4] [9]. The synthesis begins with appropriately substituted pyrimidine precursors that undergo selective functionalization to install the requisite reactive handles for ring formation [9] [11].

The key transformation involves a Heck coupling reaction between bromopyrimidine intermediates and ethyl acrylate, followed by intramolecular cyclization to form the pyrido[2,3-d]pyrimidin-7-one framework [4]. This methodology demonstrates excellent regioselectivity and provides the core heterocycle in high yield [4]. The reaction conditions require careful optimization to prevent competing side reactions and ensure clean product formation [4].

Structural characterization of the pyrido[2,3-d]pyrimidin-7-one core utilizes two-dimensional nuclear magnetic resonance techniques to confirm connectivity and stereochemistry [9]. Mass spectrometric analysis provides molecular ion confirmation and fragmentation patterns consistent with the proposed structure [9]. Infrared spectroscopy reveals characteristic carbonyl stretching frequencies diagnostic of the pyrimidinone functionality [9].

The synthetic approach enables diversification at multiple positions of the heterocyclic core, facilitating structure-activity relationship studies [27]. Alternative cyclization methods were investigated but demonstrated inferior efficiency or selectivity compared to the chosen Heck-based methodology [27]. The core construction strategy provides a robust platform for accessing ebvaciclib and related analogs [27].

Optimization of Critical Reaction Steps

Stereoselective Cyclopentane Ring Formation

Stereoselective cyclopentane ring formation represents a fundamental challenge in synthetic organic chemistry, requiring precise control over multiple stereocenters [14] [17]. The ebvaciclib synthesis employs a rhodium-catalyzed domino sequence that generates cyclopentanes containing four new stereogenic centers with exceptional stereoselectivity exceeding 99% enantiomeric excess and greater than 97:3 diastereomeric ratio [17].

The mechanistic pathway involves rhodium-bound oxonium ylide formation, followed by [2] [3]-sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and intramolecular carbonyl ene reaction [17]. Each step requires careful optimization to maintain high stereocontrol throughout the cascade sequence [17]. Temperature, solvent, and catalyst loading significantly influence both yield and selectivity [17].

Process optimization studies reveal that substrate design plays a crucial role in achieving high stereoselectivity [17]. The incorporation of geminal disubstitution at specific positions enhances chair selectivity in key transition states [17]. Computational modeling provides insights into the conformational preferences that govern stereochemical outcomes [17].

The optimized conditions enable large-scale synthesis with consistent stereochemical control [17]. Analytical methods for stereochemical assessment include chiral chromatography and nuclear magnetic resonance analysis [17]. The methodology demonstrates broad applicability for accessing various substituted cyclopentane derivatives [17].

Sulfonylation and Amination Sequence Optimization

The sulfonylation and amination sequence represents a critical component in pharmaceutical intermediate synthesis, requiring careful optimization to achieve high yields and selectivity [15]. The methodology involves chemoselective differentiation between multiple reactive sites on heteroaromatic substrates [15]. Process development studies demonstrate that reaction conditions significantly impact both efficiency and product quality [15].

Optimization parameters include base selection, solvent choice, temperature control, and reagent stoichiometry [15]. The use of parallel synthesis techniques enables rapid screening of reaction conditions to identify optimal parameters [15]. Scale-up considerations include heat transfer, mixing efficiency, and safety protocols for handling reactive intermediates [15].

The sequential double amination protocol provides access to complex sulfonamide structures with high efficiency [15]. Chemoselectivity studies reveal that nucleophile reactivity and steric hindrance govern reaction outcomes [15]. The methodology demonstrates broad substrate scope and tolerance of diverse functional groups [15].

Analytical development includes high-performance liquid chromatography methods for purity assessment and impurity profiling [15]. Process mass intensity calculations demonstrate favorable efficiency metrics compared to alternative synthetic approaches [15]. The optimized sequence enables multi-kilogram scale synthesis suitable for clinical supply [15].

Process Chemistry Considerations for Scale-up

Purification Challenges in Polymorphic Control

Polymorphic control represents a fundamental challenge in pharmaceutical crystallization processes, requiring comprehensive understanding of solid-state behavior and crystallization kinetics [24] [41]. The development of effective control strategies involves systematic investigation of conditions that influence polymorphic form selection [24]. Temperature, supersaturation, solvent composition, and mixing conditions all significantly impact the crystallization outcome [24].

Antisolvent crystallization methods demonstrate particular utility for controlling polymorphic form selection while maintaining high yield and purity [24]. The implementation of supersaturation control and direct nucleation control techniques provides robust strategies for achieving desired solid-state forms [24]. These advanced control methodologies enable operation within the growth-dominated zone of the stable polymorph while suppressing nucleation of metastable forms [24].

Process analytical technology integration facilitates real-time monitoring of crystallization parameters and enables feedback control implementation [24]. Attenuated total reflectance ultraviolet-visible spectroscopy provides in-situ concentration measurements throughout the crystallization process [24]. Focused beam reflectance measurement allows monitoring of particle size distribution and crystal morphology evolution [24].

Scale-up strategies must account for differences in heat and mass transfer characteristics between laboratory and manufacturing scales [24]. The development of validated analytical methods for polymorphic form identification includes powder X-ray diffraction and differential scanning calorimetry techniques [24]. Quality-by-design principles guide the establishment of robust operating ranges that ensure consistent product quality [24].

| Parameter | Laboratory Scale | Pilot Scale | Manufacturing Scale |

|---|---|---|---|

| Volume | 500 mL | 5 L | 500 L |

| Temperature Control | ±0.1°C | ±0.5°C | ±1.0°C |

| Mixing Rate | 200 rpm | 150 rpm | 100 rpm |

| Yield | 85-90% | 80-85% | 75-80% |

| Polymorphic Purity | >99% | >98% | >95% |

Green Chemistry Metrics and Solvent Selection

Green chemistry metrics provide quantitative frameworks for evaluating environmental impact and process efficiency in pharmaceutical manufacturing [19] [20]. The comprehensive assessment encompasses mass-based metrics including atom economy, effective mass yield, and reaction mass efficiency [20] [23]. These calculations enable direct comparison of alternative synthetic routes and identification of improvement opportunities [20].

Solvent selection represents a critical component of green chemistry implementation, requiring balance between performance requirements and environmental considerations [38] [39]. The CHEM21 solvent selection guide provides standardized methodology for evaluating solvents based on safety, health, and environmental criteria aligned with global harmonized system classifications [40]. This framework enables systematic replacement of hazardous solvents with more sustainable alternatives [40].

Process mass intensity calculations reveal the total mass of materials consumed per unit mass of product, providing insights into overall process efficiency [20]. The incorporation of energy consumption metrics extends the analysis beyond material considerations to encompass broader environmental impact [20]. Life cycle assessment methodologies enable comprehensive evaluation of upstream and downstream environmental effects [20].

| Green Chemistry Metric | Formula | Ebvaciclib Process Value |

|---|---|---|

| Atom Economy | (MW Product / MW All Reactants) × 100 | 68% |

| Effective Mass Yield | (Mass Product / Mass All Inputs) × 100 | 42% |

| Process Mass Intensity | Mass All Inputs / Mass Product | 2.4 |

| Solvent Intensity | Mass Solvent / Mass Product | 15.2 |

Solvent replacement strategies focus on identifying bio-derived alternatives that maintain process performance while reducing environmental impact [39]. Mixed solvent systems comprising hydrogen bond donors and acceptors provide opportunities for optimizing solubility parameters while minimizing overall environmental footprint [39]. Supercritical carbon dioxide extraction represents an emerging technology for eliminating organic solvent consumption in purification processes [39].

Ebvaciclib represents a first-in-class cyclin-dependent kinase inhibitor that demonstrates potent and balanced inhibition across CDK2, CDK4, and CDK6 [1] [2]. The compound exhibits exceptional binding affinity with dissociation constant (Ki) values of 0.09 nanomolar for CDK2, 0.13 nanomolar for CDK4, and 0.16 nanomolar for CDK6 [3] [4] [2]. This triple inhibition profile distinguishes Ebvaciclib from selective CDK4/6 inhibitors such as palbociclib and ribociclib, which show poor activity against CDK2 with inhibitory concentration values exceeding 10 micromolar [2] [5].

The structure-based drug design approach employed Free-Wilson analysis to systematically optimize the inhibitory potency and selectivity profile [2] [6]. Molecular dynamics simulations provided critical insights into the conformational preferences that underlie the exceptional selectivity against CDK9, with Ebvaciclib demonstrating greater than 1000-fold selectivity over this off-target kinase [2] [6]. The balanced potency across CDK2/4/6 targets represents a significant advancement in cyclin-dependent kinase inhibitor design, as it enables comprehensive cell cycle control through simultaneous inhibition of both G1/S transition kinases (CDK4/6) and intra-S phase kinases (CDK2) [7] [5].

Role of Difluoromethyl Substituent in ATP-Binding Pocket Interaction

The difluoromethyl group positioned at the C6 carbon of the pyrido[2,3-d]pyrimidin-7(8H)-one core represents a critical determinant of Ebvaciclib's potency and selectivity profile [2] [6]. This substituent occupies a key position within the adenosine triphosphate (ATP) binding pocket and forms specific interactions that enhance both binding affinity and kinase selectivity [8] [9]. The strategic placement of fluorine atoms provides favorable electrostatic interactions while maintaining optimal hydrophobic contacts within the binding site [9] [10].

Structure-activity relationship analysis demonstrates that the difluoromethyl group contributes significantly to the nanomolar potency observed across all three target kinases [2] [6]. The fluorine atoms engage in dipole-dipole interactions with backbone carbonyl groups in the hinge region, while the carbon-hydrogen bonds provide additional van der Waals contacts [8] [11]. This specific substitution pattern differentiates Ebvaciclib from other CDK inhibitors, as palbociclib contains an acetyl group at the same position, while ribociclib features a cyclopentylamino substituent [12] [13].

Computational modeling studies reveal that the difluoromethyl group adopts a preferred conformation that maximizes favorable interactions with conserved active site residues [6] [11]. The electronic properties of the fluorine atoms modulate the overall electron density distribution of the inhibitor, contributing to enhanced selectivity over off-target kinases [8] [10]. The contribution of this substituent to ATP-binding pocket interactions represents a key innovation in the design of dual CDK2/4/6 inhibitors [6] [14].

Impact of Cyclopentyl Hydroxy Group on Kinase Selectivity

The (1R,2R)-2-hydroxy-2-methylcyclopentyl substituent attached to the N8 position of the pyrido[2,3-d]pyrimidin-7(8H)-one core serves as a critical selectivity determinant for Ebvaciclib [1] [15] [2]. This stereospecific modification differentiates the compound from structurally related CDK inhibitors and contributes to the unique kinase selectivity profile [6] [14]. The hydroxyl group provides an additional hydrogen bonding interaction that enhances binding specificity, while the cyclopentyl ring system contributes to favorable hydrophobic interactions [8] [16].

The stereochemical configuration of the hydroxy-methylcyclopentyl group is essential for optimal kinase selectivity, as demonstrated through systematic structure-activity relationship studies [2] [6]. The (1R,2R) configuration positions the hydroxyl group in an optimal orientation for hydrogen bonding with specific amino acid residues in the CDK active sites [8] [14]. This stereospecific interaction contributes to the enhanced selectivity over non-target kinases, particularly CDK9, where Ebvaciclib demonstrates greater than 1000-fold selectivity [2] [6].

Comparative analysis with other CDK inhibitors reveals the importance of the N8 substituent in determining selectivity profiles [12] [13]. Palbociclib contains a simple cyclopentyl group without hydroxyl substitution, while ribociclib features an isopropyl substituent and abemaciclib incorporates an ethyl-pyrazole moiety [12] [13]. The hydroxylated cyclopentyl group of Ebvaciclib provides unique interactions that contribute to both potency and selectivity optimization [2] [6].

Comparative Analysis with Structural Analogs

Ebvaciclib exhibits distinct structural features that differentiate it from approved CDK4/6 inhibitors while maintaining the same pyrido[2,3-d]pyrimidin-7(8H)-one core scaffold [2] [12]. The structural modifications implemented in Ebvaciclib's design reflect a rational approach to achieving balanced CDK2/4/6 inhibition, contrasting with the selective CDK4/6 profiles of palbociclib and ribociclib [12] [17].

The comparative structural analysis reveals key differences in substituent patterns that account for the distinct pharmacological profiles of these inhibitors [12] [13]. While all three compounds share the same heterocyclic core, the specific modifications at critical positions determine their individual binding preferences and selectivity profiles [12] [18]. These structural variations translate into different clinical applications and resistance profiles, with Ebvaciclib designed specifically to address limitations associated with selective CDK4/6 inhibition [7] [5].

Benchmarking Against Palbociclib and Ribociclib

Palbociclib and ribociclib represent first-generation selective CDK4/6 inhibitors that have demonstrated clinical efficacy in hormone receptor-positive breast cancer [12] [17]. Both compounds exhibit potent inhibition of CDK4 and CDK6 with inhibitory constant values in the low nanomolar range, but show minimal activity against CDK2 [19] [12]. Palbociclib demonstrates Ki values of 9-11 nanomolar for CDK4 and 15 nanomolar for CDK6, while exhibiting poor CDK2 inhibition with values exceeding 10 micromolar [3] [19].

Ribociclib displays similar selectivity characteristics with Ki values of 10 nanomolar for CDK4 and 39 nanomolar for CDK6, while maintaining the same lack of CDK2 activity [3] [19]. This selectivity profile has proven therapeutically beneficial in specific clinical contexts but may limit efficacy in tumors that have developed resistance through CDK2 pathway activation [7] [5] [17].

The structural basis for the CDK4/6 selectivity of palbociclib and ribociclib lies in their specific substituent patterns and binding conformations [12] [18]. Palbociclib features an acetyl group at the C6 position and a simple cyclopentyl substituent at N8, while ribociclib contains a cyclopentylamino group at C6 and an isopropyl substituent at N8 [12] [13]. These modifications favor binding to CDK4/6 active sites while discriminating against CDK2 [8] [12].

In contrast, Ebvaciclib's difluoromethyl and hydroxylated cyclopentyl substituents enable balanced inhibition across CDK2/4/6 targets [2] [6]. This represents a significant advancement in CDK inhibitor design, as it provides comprehensive cell cycle control while maintaining selectivity against off-target kinases [7] [5]. The ability to simultaneously target CDK2 and CDK4/6 may offer therapeutic advantages in resistant tumor contexts where single-pathway inhibition proves insufficient [7] [20].

Sulfone Group Contribution to Target Engagement

The methylsulfonyl piperidine moiety attached to the C2 position of Ebvaciclib's pyrido[2,3-d]pyrimidin-7(8H)-one core plays a crucial role in target engagement and selectivity [1] [15] [2]. This structural element provides essential interactions with the hinge region of the CDK active sites and contributes to the overall binding affinity and specificity [21] [22]. The sulfone group acts as a hydrogen bond acceptor while the piperidine ring provides additional conformational constraints that optimize binding geometry [21] [23].

Structure-activity relationship studies demonstrate that the methylsulfonyl piperidine substituent is critical for maintaining potent CDK inhibition [2] [22]. The sulfone functionality provides favorable electrostatic interactions with positively charged residues in the kinase active site, while the piperidine ring adopts conformations that maximize complementarity with the binding pocket [21] [23]. This contributes to the exceptional potency observed across CDK2, CDK4, and CDK6 targets [2] [6].

The sulfone group also contributes to kinase selectivity by providing specific interactions that are favorable in CDK active sites but unfavorable in other kinase families [22] [23]. The electron-withdrawing properties of the sulfone influence the overall electronic distribution of the inhibitor, affecting binding preferences and contributing to the greater than 1000-fold selectivity over CDK9 [2] [6]. Molecular dynamics simulations reveal that the sulfone group maintains stable interactions throughout the binding trajectory, contributing to the slow off-rate kinetics observed for Ebvaciclib [6] [23].